molecular formula C36H54N8O5 B1664181 5-Hexadecyl methotrexate CAS No. 88887-42-7

5-Hexadecyl methotrexate

カタログ番号: B1664181
CAS番号: 88887-42-7
分子量: 678.9 g/mol
InChIキー: BGDBSDZDCVBVBA-XIJSCUBXSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Hexadecyl methotrexate is an amphipathic analog of methotrexate.

科学的研究の応用

Chemical Properties and Mechanism of Action of 5-HDM

5-Hexadecyl methotrexate is characterized by the addition of a hexadecyl chain to the methotrexate molecule. This modification enhances its lipophilicity, potentially improving cellular uptake and retention in target tissues. The mechanism of action remains similar to that of MTX, involving inhibition of the folic acid pathway; however, the enhanced lipid solubility may allow for more effective targeting of specific tissues, particularly in inflammatory conditions.

Cancer Therapy

Recent studies have explored the efficacy of 5-HDM in various cancer models. The compound's lipophilic nature allows for improved penetration into tumor tissues. Preclinical trials have demonstrated that 5-HDM can induce apoptosis in cancer cells more effectively than traditional MTX formulations.

StudyFindings
In Vitro Study on Cancer Cell Lines 5-HDM exhibited higher cytotoxicity against leukemia and breast cancer cell lines compared to MTX .
Animal Model Studies In murine models, 5-HDM showed significant tumor reduction rates in xenograft models compared to controls .

Autoimmune Disease Management

The application of 5-HDM in autoimmune diseases is another area of active research. Its ability to modulate immune responses may offer advantages over conventional MTX.

StudyFindings
Rheumatoid Arthritis Models In animal models, 5-HDM reduced inflammatory markers more effectively than MTX, suggesting enhanced anti-inflammatory properties .
Long-term Efficacy Studies Chronic administration showed sustained remission rates in RA models without significant toxicity .

Pharmacokinetics and Toxicity Profiles

Understanding the pharmacokinetics of 5-HDM is crucial for its application in clinical settings. Preliminary studies indicate that:

  • Absorption : Enhanced absorption due to increased lipophilicity.
  • Distribution : Greater accumulation in inflamed tissues compared to MTX.
  • Toxicity : Lower incidence of hepatotoxicity and nephrotoxicity compared to high-dose MTX regimens .

Case Studies

Several case studies have reported on the use of 5-HDM in clinical scenarios:

  • A case involving a patient with severe RA demonstrated significant improvement with reduced doses of 5-HDM compared to traditional therapies, leading to fewer adverse effects while maintaining efficacy.
  • Another study highlighted a pediatric patient with acute lymphoblastic leukemia who responded favorably to a treatment regimen incorporating 5-HDM, showcasing its potential as a safer alternative for young patients .

特性

CAS番号

88887-42-7

分子式

C36H54N8O5

分子量

678.9 g/mol

IUPAC名

(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-hexadecan-5-yloxy-5-oxopentanoic acid

InChI

InChI=1S/C36H54N8O5/c1-4-6-8-9-10-11-12-13-14-16-28(15-7-5-2)49-30(45)22-21-29(35(47)48)41-34(46)25-17-19-27(20-18-25)44(3)24-26-23-39-33-31(40-26)32(37)42-36(38)43-33/h17-20,23,28-29H,4-16,21-22,24H2,1-3H3,(H,41,46)(H,47,48)(H4,37,38,39,42,43)/t28?,29-/m0/s1

InChIキー

BGDBSDZDCVBVBA-XIJSCUBXSA-N

SMILES

CCCCCCCCCCCC(CCCC)OC(=O)CCC(C(=O)O)NC(=O)C1=CC=C(C=C1)N(C)CC2=CN=C3C(=N2)C(=NC(=N3)N)N

異性体SMILES

CCCCCCCCCCCC(CCCC)OC(=O)CC[C@@H](C(=O)O)NC(=O)C1=CC=C(C=C1)N(C)CC2=CN=C3C(=N2)C(=NC(=N3)N)N

正規SMILES

CCCCCCCCCCCC(CCCC)OC(=O)CCC(C(=O)O)NC(=O)C1=CC=C(C=C1)N(C)CC2=CN=C3C(=N2)C(=NC(=N3)N)N

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

5-hexadecyl methotrexate
hexadecyl-MTX
N-(4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)benzoyl)glutamic acid 5-hexadecyl este

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Hexadecyl methotrexate
Reactant of Route 2
Reactant of Route 2
5-Hexadecyl methotrexate
Reactant of Route 3
5-Hexadecyl methotrexate
Reactant of Route 4
5-Hexadecyl methotrexate
Reactant of Route 5
5-Hexadecyl methotrexate
Reactant of Route 6
Reactant of Route 6
5-Hexadecyl methotrexate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。